1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine
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Overview
Description
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine is an organic compound that features a hydrazine functional group attached to a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine typically involves the reaction of 6-methoxynaphthalene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxynaphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones or amines.
Substitution: Various substituted methoxynaphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthylamine: Similar structure but lacks the hydrazine group.
6-Methoxy-2-naphthaldehyde: Precursor in the synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine.
6-Methoxy-2-naphthylhydrazine: Similar compound with slight structural variations.
Uniqueness
This compound is unique due to the presence of both the methoxynaphthalene moiety and the hydrazine functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 6-methoxy-2-naphthaldehyde with hydrazine hydrate. The process typically includes refluxing the aldehyde with hydrazine in an ethanol medium, leading to the formation of the desired hydrazine derivative. Characterization methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
This compound exhibits significant anticancer activity against various human cancer cell lines. Research has demonstrated its efficacy against cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). The mechanism of action involves:
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of cleaved PARP (Poly ADP-Ribose Polymerase) and activation of caspase pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antibacterial and antifungal activities. It has been tested against various microbial strains, showing effectiveness comparable to established antimicrobial agents . The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study evaluated the compound's effects on HepG2 cells, revealing a dose-dependent reduction in cell viability and significant apoptosis induction. Flow cytometry analysis confirmed cell cycle arrest at G2/M phase .
- Antimicrobial Evaluation : Another investigation assessed the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent for bacterial infections .
Data Summary
Activity | Cell Line/Organism | Effect Observed | Mechanism |
---|---|---|---|
Anticancer | A549 | Cell viability reduction | Apoptosis induction |
Anticancer | HepG2 | G2/M phase arrest | Cell cycle inhibition |
Antimicrobial | Staphylococcus aureus | Growth inhibition | Membrane disruption |
Antimicrobial | Escherichia coli | Significant antibacterial activity | Metabolic pathway inhibition |
Properties
CAS No. |
1016536-64-3 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(6-methoxynaphthalen-2-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3 |
InChI Key |
VCFZHVDNSOUPCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CNN |
Origin of Product |
United States |
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